N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group, a methanesulfonyl group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is synthesized by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Chlorination and Methoxylation: The chlorinated methoxyphenyl group is introduced by reacting the intermediate with chloromethoxybenzene under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against lipoxygenase enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators.
Molecular Targets: The primary molecular targets include lipoxygenase enzymes and other proteins involved in cellular signaling pathways.
Pathways Involved: The inhibition of lipoxygenase enzymes leads to a reduction in the production of inflammatory mediators, which can have therapeutic effects in conditions such as cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-HYDROXYPHENYL)-ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(5-CHLORO-2-METHOXYPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE: Similar structure but with a different substituent on the benzoxazine ring.
Uniqueness
N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a methanesulfonyl group and a benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17ClN2O5S |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-14-8-7-11(18)9-12(14)19-17(21)16-10-20(26(2,22)23)13-5-3-4-6-15(13)25-16/h3-9,16H,10H2,1-2H3,(H,19,21) |
InChI Key |
KMAJEIDTLXPROC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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